![molecular formula C6H7BrN2O B1441378 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide CAS No. 272438-84-3](/img/structure/B1441378.png)
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Overview
Description
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, also known as 5-pyrrolo[1,2-c]imidazol-7-one hydrobromide, is a heterocyclic compound commonly used in organic synthesis. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has been studied extensively in recent years due to its potential applications in various fields.
Scientific Research Applications
Chiral Ionic Liquids Synthesis
This compound has been utilized in the kinetic resolution of imidazole derivatives under continuous flow conditions, which is a critical step in the synthesis of chiral ionic liquids . These ionic liquids have numerous applications, including asymmetric catalysis, electrochemistry, and as solvents for chemical reactions.
Cancer Research
In the field of cancer research, derivatives of this compound have shown promise. Specifically, they have been used to create potent WDR5 WIN-site inhibitors . These inhibitors are significant because WDR5 is a protein associated with various cancers and is considered a potential target for epigenetic cancer therapies.
Drug Development
The compound’s derivatives have been expanded using a structure-based design approach to develop lead compounds with strong dissociation constants and cellular activity against an AML-leukemia cell line . This highlights its potential in the development of new therapeutic drugs for leukemia.
Molecular Catalysis
The compound has been involved in studies related to molecular catalysis, particularly as an intermediate in enzymatic processes . Its role in catalysis is crucial for developing more efficient and selective chemical processes.
properties
IUPAC Name |
5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.BrH/c9-6-1-2-8-4-7-3-5(6)8;/h3-4H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEPELRETUIYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1=O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725214 | |
Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide | |
CAS RN |
272438-84-3 | |
Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.